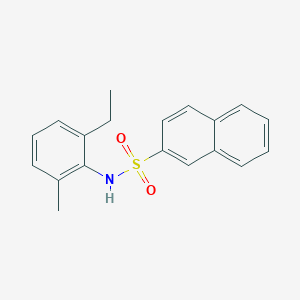

N-(2-ethyl-6-methylphenyl)-2-naphthalenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

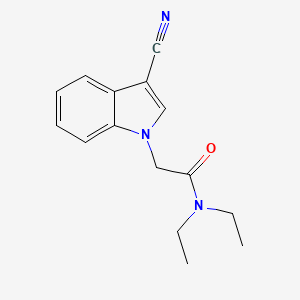

The molecular structure of “N-(2-ethyl-6-methylphenyl)-2-naphthalenesulfonamide” would likely be complex due to the presence of multiple functional groups. The naphthalene group is a polycyclic aromatic hydrocarbon, and the sulfonamide group contains a sulfur atom bonded to an amine group .

Chemical Reactions Analysis

The chemical reactions involving “N-(2-ethyl-6-methylphenyl)-2-naphthalenesulfonamide” would likely depend on the specific conditions and reagents used. Sulfonamides, for example, are known to undergo reactions such as hydrolysis, especially under acidic or alkaline conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-ethyl-6-methylphenyl)-2-naphthalenesulfonamide” would depend on its specific molecular structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .

Aplicaciones Científicas De Investigación

Asymmetric Catalysis

The compound plays a crucial role in the asymmetric catalysis process, particularly in the hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine . This step is critical for the industrial production of the agrochemical (S)-metolachlor . The process involves overcoming the steric hindrance of the carbon–nitrogen double bond, which is achieved using a mixture of iridium complexes and other catalysts .

Biocatalysis

In biocatalysis, N-(2-ethyl-6-methylphenyl)-2-naphthalenesulfonamide is used as a precursor for the production of herbicides. Enzymes like lipases are employed for the enantioselective resolution of the compound, which is an essential step in creating optically active herbicides .

Mecanismo De Acción

Target of Action

N-(2-ethyl-6-methylphenyl)-2-naphthalenesulfonamide, a member of the chloroacetanilide family, primarily targets the protein synthesis machinery in cells . It inhibits the synthesis of proteins, thereby blocking cell division . This makes it effective in controlling the growth of various organisms, particularly weeds .

Mode of Action

The compound interacts with its targets by binding covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups . This interaction disrupts the normal functioning of these molecules, leading to inhibition of protein synthesis and cell division .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the synthesis of lipids, isoprenoids, and other metabolic processes requiring coenzyme A . The disruption of these pathways leads to the inhibition of early seedling growth and causes injury symptoms in susceptible species .

Pharmacokinetics

It is known that after application to the soil, it is absorbed by the shoots and roots of germinating plants . Some moisture is required following pre-emergence application, although the compound is more active in dry conditions than other chloroacetamide herbicides .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of protein and chlorophyll synthesis, leading to blocked cell division . This results in the inhibition of early seedling growth and causes injury symptoms in susceptible species .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, some moisture is required following pre-emergence application for the compound to be effective . Additionally, the compound has been found to accumulate in both soil and water, resulting in environmental hazards, especially in aquatic niches .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-ethyl-6-methylphenyl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c1-3-15-10-6-7-14(2)19(15)20-23(21,22)18-12-11-16-8-4-5-9-17(16)13-18/h4-13,20H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWFUJYZSZHASN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethyl-6-methylphenyl)naphthalene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B5698180.png)

![N-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5698186.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5698213.png)

![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5698246.png)

![N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5698275.png)

![2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5698278.png)